N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine
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Overview
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine typically involves multiple steps. One common route starts with the preparation of the benzodioxin moiety, which is then coupled with a fluorinated pyrimidine derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can result in various substituted derivatives with potential biological activity .
Scientific Research Applications
Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable subject for synthetic and mechanistic studies
Biology: Research has investigated the compound’s interactions with biological molecules, including its potential as an enzyme inhibitor
Medicine: The compound’s structure suggests potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors
Industry: The compound’s unique properties may find applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-bromobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in the substituent on the pyrimidine ring
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-4-acetamidobenzenesulfonamide: Another similar compound with a different functional group on the pyrimidine ring
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine is unique due to the presence of the fluorine atom on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. This fluorinated derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C14H14FN3O2 |
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Molecular Weight |
275.28 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-5-fluoro-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C14H14FN3O2/c1-18(14-16-7-11(15)8-17-14)9-10-2-3-12-13(6-10)20-5-4-19-12/h2-3,6-8H,4-5,9H2,1H3 |
InChI Key |
MVQGWSIXIACCLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=C(C=N3)F |
Origin of Product |
United States |
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